![molecular formula C13H13N5O2 B2446251 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide CAS No. 2034547-70-9](/img/structure/B2446251.png)
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL .
Scientific Research Applications
- Chemical Structure : The compound consists of a pyrazole ring fused with a pyridine ring, forming a bicyclic heterocyclic system .
- Preparation : Researchers have employed various synthetic routes to obtain this compound. Strategies include starting from preformed pyrazoles or pyridines and introducing substituents .
- Scalable Methods : Developing reproducible and scalable laboratory methods is crucial for practical applications .
Synthesis and Structural Features
Synthetic Methods
Biomedical Applications
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Action Environment
The compound’s optical properties, such as absorption and emission behaviors, can be influenced by electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the compound’s action may be influenced by its chemical environment.
properties
IUPAC Name |
3-methoxy-1-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17-8-11(13(16-17)20-2)12(19)15-9-4-6-18-10(7-9)3-5-14-18/h3-8H,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBSWWFRQLTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.